molecular formula C7H17NO4S B14192338 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid CAS No. 906073-16-3

3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid

Cat. No.: B14192338
CAS No.: 906073-16-3
M. Wt: 211.28 g/mol
InChI Key: STSFHHRETQFQOI-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid is a chemical compound that features a tert-butylamino group, a hydroxy group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid typically involves the reaction of tert-butylamine with a suitable precursor that contains the hydroxypropane and sulfonic acid groups. One common method involves the use of tert-butylamine, 2-hydroxypropane-1-sulfonic acid, and appropriate catalysts under controlled conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound with high yield and purity. The use of flow microreactor systems also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfinic acids or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)-2-hydroxypropane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The hydroxy and sulfonic acid groups may also play roles in the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler compound with a similar tert-butylamino group but lacking the hydroxy and sulfonic acid groups.

    2-Hydroxypropane-1-sulfonic acid: Contains the hydroxy and sulfonic acid groups but lacks the tert-butylamino group.

    N-(tert-Butyl)-2-hydroxypropane-1-sulfonamide: A related compound with a sulfonamide group instead of a sulfonic acid group.

Uniqueness

The presence of the tert-butylamino group, hydroxy group, and sulfonic acid group allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

906073-16-3

Molecular Formula

C7H17NO4S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(tert-butylamino)-2-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C7H17NO4S/c1-7(2,3)8-4-6(9)5-13(10,11)12/h6,8-9H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

STSFHHRETQFQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(CS(=O)(=O)O)O

Origin of Product

United States

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